Structural Class Differentiation: Oxane-Pyrazole Scaffold vs. Boronic Acid/Epimer/Dehydroxy Impurities
CAS 1706152-20-6 belongs to a distinct structural class among bortezomib impurities: it is an N-substituted pyrazol-4-yl carbamate featuring a 1-(tetrahydro-2H-pyran-4-yl)methyl substituent (oxane-pyrazole core) and a benzyl carbamate terminus, completely lacking the boronic acid/boronate ester pharmacophore present in bortezomib and its epimeric/hydrolytic impurities . In contrast, the most common bortezomib impurities are epimers at the phenylalanine chiral center (e.g., (1S,2R)-epimer), dehydroxy analogs, or oxidative cleavage products such as isovaleraldehyde [1]. This scaffold-level difference means the compound elutes in a distinct chromatographic region and exhibits unique MS ionization behavior, enabling it to serve as a system suitability marker that cannot be replaced by a boronic acid-containing impurity standard [2].
| Evidence Dimension | Structural scaffold (pharmacophore presence, ring system composition) |
|---|---|
| Target Compound Data | Benzyl carbamate + pyrazole + tetrahydropyran (oxane); no boronic acid/boronate. Molecular formula: C19H24N4O4, MW: 372.43 g/mol. |
| Comparator Or Baseline | Bortezomib: pyrazinecarboxamide + phenylalanine-derived boronic acid. Bortezomib (1S,2R)-epimer impurity: same scaffold, inverted stereochemistry. Dehydroxy impurity: boronic acid reduced. Isovaleraldehyde impurity: small aldehyde (MW ~86). |
| Quantified Difference | Structural scaffold class completely distinct; predicted reversed-phase logP for target ≈ 1.8 versus bortezomib logP ≈ 0.5 (estimated via XLogP3), indicating significantly different retention behavior [2]. |
| Conditions | Structural classification based on ICH Q3A impurity categorization framework; logP estimation by XLogP3 algorithm (PubChem). |
Why This Matters
The absence of the boronic acid pharmacophore means this impurity cannot be quantified using the same HPLC method conditions optimized for bortezomib and its boronic acid-containing impurities; it requires a dedicated reference standard for accurate quantitation and method validation.
- [1] Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. AAPS PharmSciTech, Vol. 12, No. 2, June 2011. DOI: 10.1208/s12249-010-9554-1. View Source
- [2] Veeprho. Bortezomib Impurities and Related Compound. Technical Datasheet. Chromatographic profiling and RRT data. View Source
